

# Application of $^{195}\text{Pt}$ NMR in Deciphering Platinum Binding in Biological Systems

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## Compound of Interest

Compound Name: Platinum-195

Cat. No.: B083798

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## Introduction

Platinum-based compounds, most notably cisplatin and its analogs, are a cornerstone of cancer chemotherapy. Their therapeutic efficacy is primarily attributed to their ability to form adducts with DNA, thereby inducing apoptosis in rapidly dividing cancer cells. Understanding the precise molecular interactions of these platinum complexes with biological macromolecules is paramount for the development of new, more effective, and less toxic anticancer agents.  $^{195}\text{Pt}$  Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful, non-invasive technique for elucidating the structural and kinetic details of platinum binding to biological targets.<sup>[1][2][3]</sup>

The  $^{195}\text{Pt}$  nucleus, with a natural abundance of 33.8% and a spin of  $I=1/2$ , offers a wide chemical shift range of over 13,000 ppm.<sup>[1][4]</sup> This remarkable sensitivity to the local electronic environment makes  $^{195}\text{Pt}$  NMR an ideal tool for distinguishing between different platinum species and characterizing their interactions with biomolecules such as DNA, RNA, amino acids, and proteins.<sup>[2][3]</sup> The chemical shift of the  $^{195}\text{Pt}$  nucleus is highly dependent on the nature of the coordinating ligands, the coordination geometry, and the oxidation state of the platinum center.<sup>[1]</sup>

These application notes provide a comprehensive overview of the utility of  $^{195}\text{Pt}$  NMR in studying platinum binding in biological systems. We present detailed protocols for key experiments, quantitative data on  $^{195}\text{Pt}$  NMR parameters for various platinum-biomolecule

adducts, and visual representations of relevant pathways and workflows to aid researchers in applying this technique to their own studies.

## Key Applications of $^{195}\text{Pt}$ NMR in Biological Systems:

- **Monitoring Platinum Drug Activation:** Cisplatin is administered in an inactive form and undergoes aquation in the low-chloride environment of the cell to form highly reactive aqua species that readily bind to biological nucleophiles.  $^{195}\text{Pt}$  NMR can be used to monitor this activation process in real-time.[\[5\]](#)[\[6\]](#)[\[7\]](#)
- **Characterizing Platinum-DNA Adducts:** The primary target of cisplatin is DNA, where it forms various adducts, with the most common being 1,2-intrastrand crosslinks between adjacent guanine bases.  $^{195}\text{Pt}$  NMR can differentiate between monofunctional and bifunctional DNA adducts and provide insights into their specific structures.[\[5\]](#)[\[8\]](#)
- **Investigating Platinum-Protein Interactions:** Platinum drugs can also interact with proteins, which can influence their transport, efficacy, and toxicity.  $^{195}\text{Pt}$  NMR can be employed to study the binding of platinum complexes to amino acids, peptides, and larger proteins.
- **Screening and Development of New Platinum Drugs:** By providing detailed information on the binding kinetics and structure of platinum-biomolecule adducts,  $^{195}\text{Pt}$  NMR serves as a valuable tool in the rational design and screening of new platinum-based therapeutic agents.[\[3\]](#)

## Quantitative $^{195}\text{Pt}$ NMR Data

The chemical shift ( $\delta$ ) of  $^{195}\text{Pt}$  is the most informative parameter in these studies. The following tables summarize typical  $^{195}\text{Pt}$  chemical shift ranges for cisplatin and its derivatives upon interaction with various biological ligands. All chemical shifts are referenced to  $\text{Na}_2\text{PtCl}_6$  in  $\text{D}_2\text{O}$  at 0 ppm.[\[1\]](#)

Table 1:  $^{195}\text{Pt}$  Chemical Shifts of Cisplatin and its Aquated Species

Compound	Chemical Formula	<sup>195</sup> Pt Chemical Shift (δ, ppm)
Cisplatin	cis-[PtCl <sub>2</sub> (NH <sub>3</sub> ) <sub>2</sub> ]	-2090 to -2150
Monoaqua-cisplatin	cis-[PtCl(H <sub>2</sub> O)(NH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup>	-1750 to -1800
Diaqua-cisplatin	cis-[Pt(H <sub>2</sub> O) <sub>2</sub> (NH <sub>3</sub> ) <sub>2</sub> ] <sup>2+</sup>	-1570 to -1600

Table 2: <sup>195</sup>Pt Chemical Shifts of Cisplatin-DNA Adducts

Adduct Type	Description	<sup>195</sup> Pt Chemical Shift (δ, ppm)
Monofunctional Adduct	Cisplatin bound to a single DNA base (e.g., N7 of guanine)	-2250 to -2350
Bifunctional Intrastrand Adduct	Cisplatin cross-linking two adjacent bases on the same DNA strand (e.g., G-G)	-2400 to -2500
Bifunctional Interstrand Adduct	Cisplatin cross-linking bases on opposite DNA strands	-2450 to -2550

Table 3: <sup>195</sup>Pt Chemical Shifts of Platinum Adducts with Amino Acids

Amino Acid Ligand	Coordination Site(s)	<sup>195</sup> Pt Chemical Shift (δ, ppm)
Methionine	S, N	-3100 to -3300
Cysteine	S, N	-3200 to -3400
Histidine	N, N	-2500 to -2700
Glutathione	S	-2800 to -3000

Table 4: <sup>195</sup>Pt Coupling Constants with Other Nuclei

Coupling Nucleus	Coupling Type	Coupling Constant (Hz)
$^{15}\text{N}$	$^1\text{J}(^{195}\text{Pt}-^{15}\text{N})$	160 - 390[4]
$^{31}\text{P}$	$^1\text{J}(^{195}\text{Pt}-^{31}\text{P})$	1300 - 4000[4]
$^1\text{H}$	$^2\text{J}(^{195}\text{Pt}-^1\text{H})$	25 - 90[4]

## Experimental Protocols

### Protocol 1: Monitoring the Reaction of Cisplatin with a Model Nucleobase (Guanosine) by $^{195}\text{Pt}$ NMR

This protocol describes a typical experiment to monitor the binding of cisplatin to guanosine, a key target for its anticancer activity.

#### 1. Materials and Reagents:

- Cisplatin ( $\text{cis-}[\text{PtCl}_2(\text{NH}_3)_2]$ )
- Guanosine
- Deuterium oxide ( $\text{D}_2\text{O}$ , 99.9%)
- Sodium chloride ( $\text{NaCl}$ )
- Phosphate buffer (e.g., sodium phosphate, to maintain pH)
- $\text{Na}_2\text{PtCl}_6$  (for external referencing)
- 5 mm NMR tubes

#### 2. Sample Preparation:

- Prepare a stock solution of cisplatin in  $\text{D}_2\text{O}$ . Due to the low solubility of cisplatin, gentle heating may be required. A typical concentration is 1-5 mM.
- Prepare a stock solution of guanosine in  $\text{D}_2\text{O}$ . The concentration should be in slight excess to the cisplatin concentration (e.g., 1.1 to 2 equivalents).

- Prepare a phosphate buffer solution in D<sub>2</sub>O (e.g., 20 mM, pH 7.4).
- In a clean 5 mm NMR tube, combine the cisplatin solution, guanosine solution, and phosphate buffer to the desired final concentrations. The final volume should be approximately 0.5-0.6 mL.
- Add a capillary containing a known concentration of Na<sub>2</sub>PtCl<sub>6</sub> in D<sub>2</sub>O to the NMR tube for external referencing.

### 3. <sup>195</sup>Pt NMR Data Acquisition:

- Insert the sample into the NMR spectrometer.
- Tune and match the probe for the <sup>195</sup>Pt frequency (approximately 21.4 MHz on a 100 MHz <sup>1</sup>H spectrometer).[1]
- Set the sample temperature to a physiologically relevant value, typically 37 °C (310 K).
- Acquire a one-dimensional <sup>195</sup>Pt NMR spectrum using a standard single-pulse sequence. Typical acquisition parameters are:
  - Spectral Width (SW): 200-300 ppm (to cover the expected chemical shift range)[9]
  - Number of Scans (NS): 1024 to 4096 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.[10][11]
  - Acquisition Time (AT): 0.1 to 0.5 seconds.[10]
  - Relaxation Delay (D1): 1-2 seconds. A longer delay may be necessary for quantitative measurements to ensure full relaxation.[11]
  - Pulse Width: Calibrated 90° pulse for <sup>195</sup>Pt.[10]

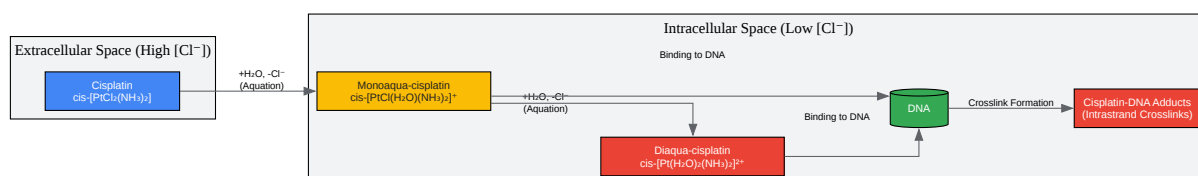
### 4. Data Processing and Analysis:

- Process the acquired Free Induction Decay (FID) using appropriate NMR software (e.g., TopSpin, Mnova, VnmrJ).

- Apply an exponential line broadening factor (e.g., 50-100 Hz) to improve the signal-to-noise ratio.
- Fourier transform the FID to obtain the frequency-domain spectrum.
- Phase and baseline correct the spectrum.
- Reference the spectrum to the external  $\text{Na}_2\text{PtCl}_6$  standard at 0 ppm.
- Integrate the peaks corresponding to unreacted cisplatin and the newly formed platinum-guanosine adducts. The appearance of new peaks at different chemical shifts will indicate the formation of adducts. By acquiring spectra at different time points, the kinetics of the reaction can be monitored.

## Visualizations

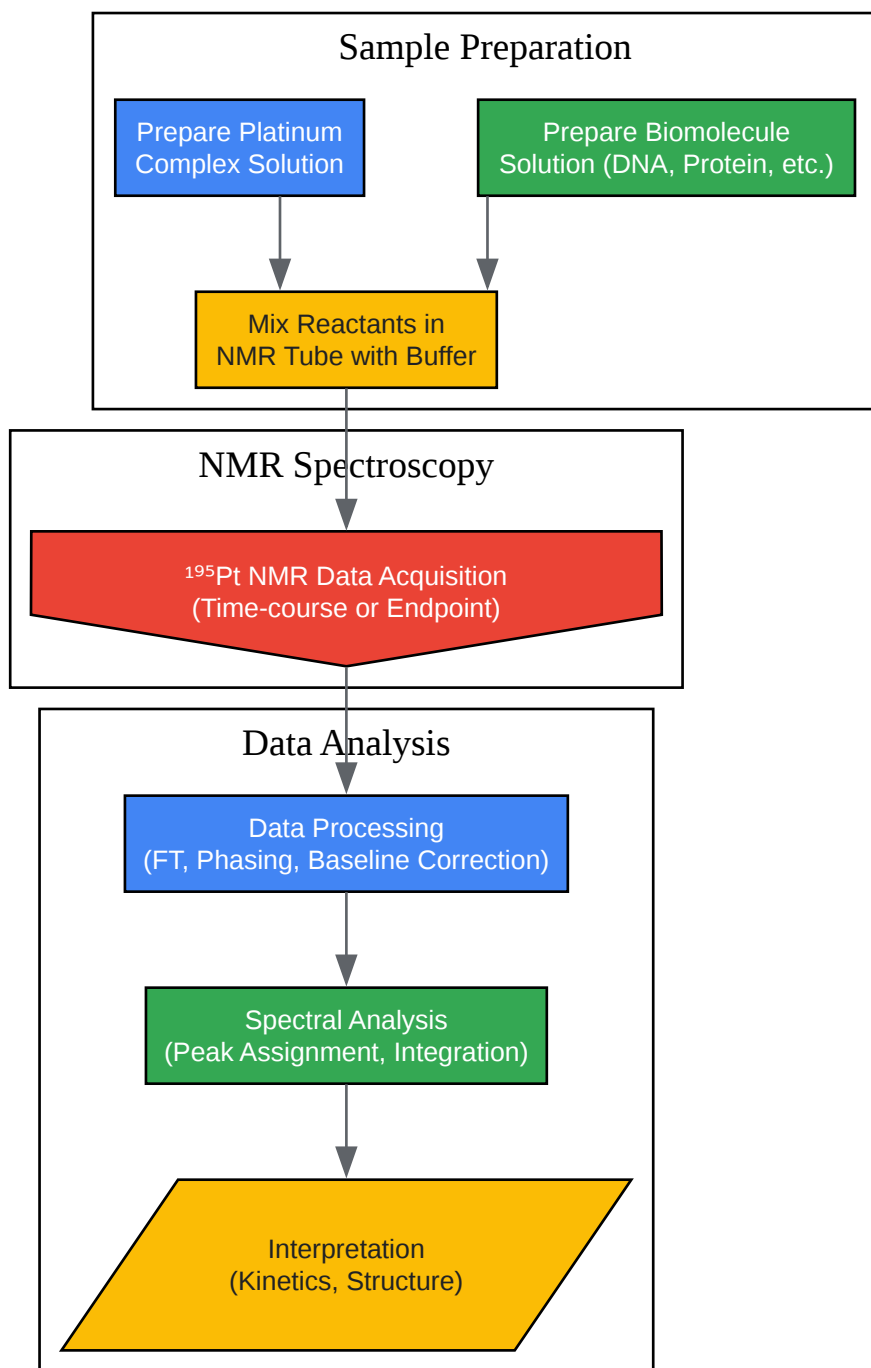
### Cisplatin Activation and DNA Binding Pathway



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Caption: The activation pathway of cisplatin via aquation and subsequent binding to DNA.

### Experimental Workflow for $^{195}\text{Pt}$ NMR Analysis



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Caption: A generalized workflow for studying platinum-biomolecule interactions using  $^{195}\text{Pt}$  NMR.

## Conclusion

$^{195}\text{Pt}$  NMR spectroscopy is an indispensable tool for researchers in the field of medicinal inorganic chemistry and drug development. Its ability to provide detailed structural and kinetic information on the interactions of platinum complexes with biological macromolecules offers unparalleled insights into their mechanisms of action. The protocols and data presented in these application notes are intended to serve as a practical guide for scientists employing  $^{195}\text{Pt}$  NMR to advance our understanding of platinum-based drugs and to facilitate the discovery of next-generation anticancer therapeutics.

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